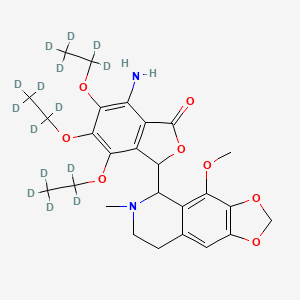

Tritoqualine-d15

Description

Historical Context of Tritoqualine Research in Biochemical Sciences

Tritoqualine, also known by the trade name Hypostamine, has been used since the 1960s for treating allergic conditions like urticaria and allergic rhinitis. ncats.iowikipedia.org Its primary mechanism of action is the inhibition of histidine decarboxylase, which in turn reduces the body's production of histamine (B1213489). patsnap.compatsnap.com This is distinct from typical antihistamines that block histamine receptors. patsnap.com Research has explored its effects on histamine levels in the blood and its potential in managing allergic reactions. nih.gov More recent studies have also investigated its synthesis and potential applications in combination with other drugs. epo.orgnih.govacs.org The development of its deuterated analog, Tritoqualine-d15, represents a modern progression in the study of this compound, leveraging advanced techniques in chemical biology.

Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Pharmacological Research

The substitution of hydrogen with deuterium in drug molecules is a well-established strategy in chemical biology and pharmacology. wikipedia.orgportico.org This technique, known as deuterium labeling, offers several advantages for research, primarily stemming from the mass difference between the two isotopes. wikipedia.org

Isotopic Effects on Reaction Kinetics and Mechanisms

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. portico.orgresearchgate.net In pharmacology, this effect is particularly relevant for drugs metabolized by enzymes like the cytochrome P450 (CYP) family, as it can slow down the metabolic breakdown of the drug. researchgate.netnih.gov This can lead to a longer half-life and potentially altered pharmacokinetic profiles. wikipedia.org The study of KIE has been instrumental in elucidating reaction mechanisms for decades. portico.org

Applications in Metabolic Pathway Elucidation

Deuterated compounds are invaluable tools for tracing the metabolic fate of molecules within a biological system. simsonpharma.comacs.org By introducing a deuterated drug and analyzing its metabolites, researchers can identify the positions on the molecule that are most susceptible to metabolic modification. clearsynth.com This information is crucial for understanding how a drug is processed and eliminated by the body. acs.org Stable isotope labeling, including with deuterium, allows for the detailed study of absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.orgacs.org

Utility in Advanced Analytical Methodologies

Deuterium-labeled compounds serve as excellent internal standards for quantitative analysis using mass spectrometry (MS). rsc.orgubc.ca Because they are chemically identical to the non-labeled compound but have a different mass, they can be added to a biological sample to accurately quantify the concentration of the drug or its metabolites. rsc.org In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling can simplify complex spectra and provide structural information. simsonpharma.comstudymind.co.uk The use of deuterated solvents is a common practice in NMR to avoid interference from solvent protons. studymind.co.uk Furthermore, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) utilize deuterium labeling to study protein conformation and dynamics. acs.org

Scope and Research Imperatives for this compound

This compound is a specialized tool for research purposes. medchemexpress.com Its primary utility lies in its application as an internal standard for the quantification of Tritoqualine in biological samples using mass spectrometry. The fifteen deuterium atoms provide a significant mass shift, allowing for clear differentiation from the unlabeled compound. vulcanchem.com Furthermore, this compound can be employed in metabolic studies to investigate the biotransformation of Tritoqualine. By tracking the fate of the deuterated molecule, researchers can gain insights into its metabolic pathways and the enzymes involved in its breakdown. usbio.net This knowledge is fundamental for a comprehensive understanding of Tritoqualine's pharmacological profile.

| Property | Value |

| Chemical Formula | C26H17D15N2O8 |

| Molecular Weight | 515.64 g/mol |

| Isotopic Purity | Typically >98% |

| Applications | Internal standard for mass spectrometry, metabolic pathway research |

Structure

3D Structure

Properties

Molecular Formula |

C26H32N2O8 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

7-amino-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-4,5,6-tris(1,1,2,2,2-pentadeuterioethoxy)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3/i1D3,2D3,3D3,6D2,7D2,8D2 |

InChI Key |

IRGJVQIJENCTQF-DCNPFIPNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Methodologies for Tritoqualine D15

Precursor Compounds and Retrosynthetic Strategies for Tritoqualine

The synthesis of Tritoqualine is a multi-step process that hinges on the strategic assembly of its primary structural components: a substituted phthalide (B148349) and a tetrahydroisoquinoline moiety. nih.gov Retrosynthetic analysis reveals that the molecule can be disconnected at the C-3 position of the phthalide ring, which is attached to the C-5 position of the isoquinoline (B145761) core.

Assembly of Phthalide and Isoquinoline Moieties

The construction of the Tritoqualine skeleton generally involves the coupling of a phthalide precursor with an isoquinoline precursor. The phthalide component is a 7-amino-4,5,6-triethoxyphthalide, while the isoquinoline part is a derivative of cotarnine (B190853). The synthesis of substituted phthalides can be achieved through various methods, including the annulative coupling of benzoic acids with alkenes catalyzed by transition metals like rhodium or palladium. nih.govresearchgate.net For instance, a suitably substituted benzoic acid can react with an appropriate vinyl partner to form the lactone ring of the phthalide.

The isoquinoline moiety is derived from cotarnine, which itself can be obtained from the oxidative degradation of noscapine (B1679977), a naturally occurring phthalide isoquinoline alkaloid. nih.govacs.org The general synthesis of phthalideisoquinoline alkaloids often involves the palladium(0)-catalyzed carbonylation of 1-(2'-bromo-α-hydroxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolines. nih.gov This approach allows for the stereoselective formation of the bond connecting the two main heterocyclic systems.

Role of Cotarnine Hydrochloride in Tritoqualine Synthesis

Cotarnine hydrochloride serves as a crucial starting material or key intermediate in the synthesis of Tritoqualine. nih.govacs.orgrsc.orgresearchgate.net Cotarnine, a tetrahydroisoquinoline alkaloid, provides the core structure of the 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinoline portion of Tritoqualine. biosynth.combenchchem.com It can be synthesized from noscapine through oxidative degradation. nih.gov The synthesis of acyl derivatives of cotarnine has been reported, showcasing its utility as a building block in the construction of more complex molecules. orgsyn.org In the context of Tritoqualine synthesis, cotarnine or a derivative thereof is condensed with the substituted phthalide to form the final product.

Isotopic Labeling Strategies for Tritoqualine-d15

The synthesis of this compound requires the introduction of fifteen deuterium (B1214612) atoms into the Tritoqualine structure. Based on the molecular structure of Tritoqualine, which is 7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H- nih.govCurrent time information in Bangalore, IN.dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one, the "d15" designation most plausibly refers to the complete deuteration of the three ethoxy groups (3 x C2D5 = 15 deuterium atoms). The following sections outline general strategies that could be employed for such isotopic labeling.

Site-Specific Deuteration Approaches

Site-specific deuteration allows for the introduction of deuterium at precise locations within a molecule. For this compound, this would involve the synthesis of deuterated ethoxy groups. This can be achieved by using deuterated ethylating agents during the synthesis of the phthalide precursor. For instance, instead of using ethyl iodide or diethyl sulfate (B86663) to introduce the ethoxy groups onto the benzoic acid derivative, their deuterated counterparts (e.g., iodoethane-d5 (B31937) or diethyl-d10 sulfate) would be used. This method ensures that the deuterium atoms are located exclusively on the ethyl moieties of the three ethoxy groups. While direct C-H deuteration of existing ethoxy groups is challenging, building the molecule with already deuterated fragments is a more controlled approach. rsc.org

Deuterium Exchange Methodologies

Hydrogen-deuterium exchange (HDE) reactions are a common method for introducing deuterium into organic molecules. snnu.edu.cn This can be achieved using various deuterium sources, such as deuterium oxide (D2O), under acidic, basic, or metal-catalyzed conditions. google.com For Tritoqualine, HDE could potentially be used to deuterate certain positions, although achieving the specific d15 (B612444) labeling of the ethoxy groups through this method would be difficult due to the lack of sufficient acidity of the ethoxy protons. HDE is more commonly used for deuterating protons alpha to carbonyl groups or on aromatic rings under specific catalytic conditions. chinesechemsoc.org Therefore, HDE is less likely to be the primary method for synthesizing this compound with the specified labeling pattern.

Multi-Step Deuterated Precursor Synthesis

The most viable strategy for the synthesis of this compound involves a multi-step synthesis where deuterated precursors are prepared and then assembled to form the final molecule. This approach offers the highest degree of control over the location and number of deuterium atoms.

The synthesis would likely proceed as follows:

Synthesis of triply deuterated triethoxybenzoic acid derivative: A suitable benzoic acid precursor would be synthesized and then etherified using a deuterated ethylating agent, such as iodoethane-d5 (CD3CD2I). This would yield the 7-amino-4,5,6-tri(ethoxy-d5)benzoic acid derivative.

Synthesis of the phthalide precursor: The deuterated benzoic acid derivative would then be converted into the corresponding 7-amino-4,5,6-tri(ethoxy-d5)phthalide.

Condensation with cotarnine: The deuterated phthalide would then be condensed with cotarnine or a suitable derivative to yield the final product, this compound.

This multi-step approach, while potentially lengthy, ensures the precise incorporation of fifteen deuterium atoms into the three ethoxy groups of the Tritoqualine molecule. rsc.org

Stereoselective Synthesis of Tritoqualine Isomers and Deuterated Analogs

The synthesis of specific stereoisomers of Tritoqualine and its deuterated analogs like this compound is crucial for understanding their differential biological activities and metabolic fates.

Chiral Synthesis Approaches for Enantiomeric Resolution

The creation of enantiomerically pure forms of this compound relies on established principles of chiral synthesis. A primary method involves the use of chiral starting materials. For instance, the synthesis can be initiated from a chiral pool of amino acids, which already possess the desired stereochemistry.

Another significant approach is asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. In the context of this compound, this could involve the asymmetric reduction of a key imine intermediate. The use of chiral ligands, such as those derived from BINAP or other privileged chiral scaffolds, in conjunction with a metal catalyst, can achieve high enantiomeric excess.

Enzymatic resolution represents another powerful tool. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the acylated and unreacted enantiomers. This method offers high selectivity under mild reaction conditions.

Conformational Analysis of Stereoisomers via Spectroscopic Techniques (e.g., 1H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone for the conformational analysis of this compound stereoisomers. The chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) data provide detailed insights into the three-dimensional structure of the molecule in solution.

The coupling constants between vicinal protons are particularly informative, as their magnitude, dictated by the Karplus equation, correlates with the dihedral angle between them. This allows for the determination of the relative orientation of substituents on the tetrahydroisoquinoline core.

| Spectroscopic Parameter | Structural Information Obtained |

| Chemical Shift (δ) | Electronic environment of the proton |

| Coupling Constant (J) | Dihedral angles and connectivity |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons |

Purification and Characterization Techniques for this compound Research Materials

The purification and rigorous characterization of this compound are essential to ensure the quality and reliability of research materials.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification of this compound. The use of chiral stationary phases (CSPs) in HPLC allows for the separation of enantiomers, a critical step in obtaining enantiomerically pure material. Reverse-phase HPLC is commonly employed for the final purification of the compound.

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to verify the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition.

In addition to ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to characterize the carbon skeleton of the molecule. The complete absence of signals for the deuterated carbons in the ¹³C{¹H} NMR spectrum can also confirm the positions of deuterium labeling.

The table below summarizes the key analytical techniques used for the characterization of this compound.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purification and separation of stereoisomers |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular weight and elemental composition |

| ¹H Nuclear Magnetic Resonance (NMR) | Structural elucidation and conformational analysis |

| ¹³C Nuclear Magnetic Resonance (NMR) | Characterization of the carbon framework |

Molecular and Biochemical Mechanisms of Action: Unraveling Tritoqualine D15 Interactions

Histidine Decarboxylase (HDC) Inhibition Mechanisms

Tritoqualine, the non-deuterated parent compound of Tritoqualine-d15, is recognized as an inhibitor of the enzyme histidine decarboxylase (HDC). patsnap.commedchemexpress.com HDC is the enzyme responsible for the biosynthesis of histamine (B1213489) from the amino acid histidine. patsnap.com By inhibiting this enzyme, Tritoqualine effectively reduces the production of histamine, which is a key mediator in allergic and inflammatory responses. patsnap.comvulcanchem.com The primary mechanism of action for Tritoqualine is therefore the suppression of histamine synthesis, rather than the blockade of histamine receptors, which is the mode of action for traditional antihistamines. patsnap.com

Specific data from enzyme kinetic studies on this compound, including its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) against histidine decarboxylase, are not available in published scientific literature. Such data is crucial for quantifying its potency as an HDC inhibitor.

Table 1: Enzyme Kinetics of this compound on HDC

| Parameter | Value | Source |

|---|---|---|

| K~i~ | Data not available | N/A |

| IC~50~ | Data not available | N/A |

There is no available research that elucidates the specific molecular interactions between this compound and the active site of histidine decarboxylase. Understanding how the inhibitor binds to the enzyme at a molecular level, including the amino acid residues involved in the interaction, is critical for rational drug design and is an area requiring further investigation.

The specific influence of deuterium (B1214612) substitution on the binding affinity and inhibitory activity of this compound towards HDC has not been documented. Deuteration is a strategy that can alter the pharmacokinetic and metabolic properties of a compound, potentially affecting its stability and duration of action. However, without specific studies, the effect of the 15 deuterium atoms on the direct interaction with the enzyme's active site remains unknown.

Interaction with Histamine Receptors

The established mechanism for Tritoqualine is the inhibition of histamine synthesis, and it is generally understood not to interact directly with histamine receptors. vulcanchem.com There is currently no scientific evidence to suggest that this compound deviates from this mechanism of action and interacts with histamine receptors.

There is a lack of publicly available data regarding the binding affinity and selectivity of this compound for the histamine H1 receptor. Studies to determine these parameters are essential to confirm its lack of direct receptor interaction and to fully characterize its pharmacological profile.

Table 2: Histamine H1 Receptor Binding Profile of this compound

| Parameter | Value | Source |

|---|---|---|

| Binding Affinity (K~d~ or K~i~) | Data not available | N/A |

| Selectivity Profile | Data not available | N/A |

Consistent with the absence of binding affinity data, there are no molecular-level analyses of the agonist or antagonist profile of this compound at the histamine H1 receptor. Such analysis would be necessary to definitively rule out any direct effects on histamine receptor signaling pathways.

Modulation of Cellular Signaling Pathways

Tritoqualine exerts its effects by intervening in several critical cellular signaling pathways that govern inflammation, lipid synthesis, and cell growth.

Effects on Inflammatory Signaling Cascades (e.g., IL-17, TOLL-like Receptor, NF-κB Pathways)

Research indicates that Tritoqualine's anti-inflammatory properties may stem from its influence on key inflammatory signaling networks. A network pharmacology analysis identified the Interleukin-17 (IL-17), Toll-like receptor (TLR), and Nuclear Factor-kappa B (NF-κB) signaling pathways as potential targets for Tritoqualine's action. patsnap.com Tritoqualine is recognized as an H1-antihistamine that can diminish the activity of the NF-κB immune response transcription factor. smpdb.ca The NF-κB pathway is a pivotal regulator of various cellular functions, including neuronal plasticity and growth, and its inhibition is a target in managing certain diseases. nih.gov By reducing NF-κB activity, Tritoqualine can decrease the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. smpdb.ca

Regulation of Lipid Biosynthesis Pathways (e.g., PI3K-Akt Pathway)

Tritoqualine has been shown to modulate lipid production, particularly in the context of sebaceous gland activity. Studies have demonstrated that it can reduce sebum secretion by inhibiting the biosynthesis of fatty acids. patsnap.com This effect is achieved through the suppression of proteins within the PI3K-Akt signaling pathway, a central pathway that, when activated by oncogenes like PIK3CA, stimulates de novo lipogenesis. patsnap.comnih.gov

Influence on Cell Proliferation and Migration Signaling (e.g., HIF1α Pathway, Exosomal Circ-WDR78)

In the context of oncology, particularly non-small cell lung cancer (NSCLC), Tritoqualine has demonstrated significant effects on cell behavior. It inhibits the proliferation, invasion, and migration of NSCLC cells. patsnap.com This anti-tumor activity is mediated through a novel mechanism involving exosomal circular RNA. Tritoqualine-treated NSCLC cells were found to secrete exosomes containing circular RNA WDR78 (circ-WDR78). patsnap.com These exosomes can transmit circ-WDR78 to untreated cancer cells, thereby inhibiting their malignancy. patsnap.com

The mechanism involves the circ-WDR78-mediated inactivation of the Hypoxia-inducible factor 1-alpha (HIF1α) signaling pathway. patsnap.com Specifically, circ-WDR78 destabilizes the HIF1α protein by acting as a competing endogenous RNA for miR-1265, which targets FBXW8, an E3 ubiquitin ligase. patsnap.com Furthermore, the downregulation of HIF1α by circ-WDR78 leads to an accumulation of reactive oxygen species (ROS), which promotes autophagy. patsnap.com

Table 1: Tritoqualine's Influence on Cellular Signaling Pathways

| Pathway | Affected Process | Key Findings | Reference |

|---|---|---|---|

| Inflammatory Signaling | |||

| IL-17, TLR, NF-κB | Inflammation | Network pharmacology suggests these are potential targets for Tritoqualine's anti-inflammatory effects. | patsnap.com |

| NF-κB | Immune Response | Reduces activity of the transcription factor, decreasing pro-inflammatory molecule expression. | smpdb.ca |

| Lipid Biosynthesis | |||

| PI3K-Akt | Sebum Secretion | Inhibits fatty acid biosynthesis by suppressing proteins in this pathway. | patsnap.com |

| Cell Proliferation & Migration | |||

| HIF1α / Exosomal circ-WDR78 | Cancer Cell Proliferation, Invasion, Migration | Inhibits NSCLC malignancy by upregulating exosomal circ-WDR78, which inactivates the HIF1α pathway. | patsnap.com |

Role in Autophagy and Inflammasome Activation (e.g., Mitophagy, NLRP3 Inflammasome)

Tritoqualine plays a role in the intricate relationship between autophagy and the inflammasome, a key component of the innate immune system. In macrophages infected with the Influenza A virus, Tritoqualine (as a component of Tanreqing injection) was found to inhibit the activation of the NLRP3 inflammasome. patsnap.com This inhibition was achieved by promoting mitophagy, the selective autophagic removal of damaged mitochondria. patsnap.com

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines. frontiersin.orgnih.govfrontiersin.org Autophagy can act as a negative regulator of the NLRP3 inflammasome by clearing away activators like ROS from damaged mitochondria. frontiersin.orgnih.gov The upregulation of circ-WDR78 by Tritoqualine also contributes to autophagy promotion by down-regulating HIF1α, which leads to ROS accumulation. patsnap.com This interplay is crucial for maintaining a balance between a necessary host defense and excessive, damaging inflammation. nih.govfrontiersin.org

Cellular Biochemical Processes Affected by Tritoqualine

Antioxidant and Membrane Stabilization Effects (e.g., Lipid Peroxidation, Enzyme Leakage)

Tritoqualine exhibits significant protective effects at the cellular level, particularly against oxidative stress and membrane damage. Studies using rat hepatocytes have shown that Tritoqualine can suppress both enzyme leakage and lipid peroxidation induced by toxins like carbon tetrachloride (CCl₄). medchemexpress.comjst.go.jp

Hepatocytes from rats pre-treated with Tritoqualine showed significantly less leakage of enzymes like lactate (B86563) dehydrogenase (LDH), GPT, and GPT following exposure to a toxin. medchemexpress.comresearchgate.net This indicates a membrane-stabilizing effect.

Furthermore, Tritoqualine acts as a potent antioxidant. It effectively inhibits lipid peroxidation, the process where free radicals damage lipids in cell membranes, leading to cell damage. In one study, Tritoqualine reduced the production rate of malondialdehyde (MDA), a marker for lipid peroxidation, in a dose-dependent manner. medchemexpress.com At a concentration of 33 μM, it completely prevented CCl₄-stimulated lipid peroxidation. medchemexpress.com In vivo experiments confirmed this, showing that pretreatment of rats with Tritoqualine led to a 37% reduction in liver lipid peroxidation after CCl₄ administration. medchemexpress.com This protective effect is noteworthy as it helps counter the cellular damage caused by oxidative stress. researchgate.netnih.gov Interestingly, Tritoqualine also suppressed enzyme leakage in a model of liver injury that occurs without lipid peroxidation, suggesting additional protective mechanisms may be at play. researchgate.netresearchgate.net

Table 2: Summary of Tritoqualine's Antioxidant and Membrane Protective Effects

| Parameter | Model System | Effect of Tritoqualine | Reference |

|---|---|---|---|

| Enzyme Leakage | |||

| Lactate Dehydrogenase (LDH) | Rat hepatocytes (CCl₄-induced) | Significantly reduced leakage. | medchemexpress.com |

| GPT and GPT | Rat hepatocytes (D-galactosamine-induced) | Dose-dependently suppressed leakage. | researchgate.net |

| Lipid Peroxidation | |||

| Malondialdehyde (MDA) Production | Rat hepatocytes (CCl₄-induced) | Dose-dependent reduction; complete prevention at 33 μM. | medchemexpress.com |

| In vivo Lipid Peroxidation | Rat liver (CCl₄-induced) | 37% reduction with pretreatment. | medchemexpress.com |

Regulation of Extracellular Matrix Components (e.g., Collagen Secretion in Fibroblasts)

Research has demonstrated that Tritoqualine exerts regulatory effects on fibroblasts, key cells involved in the synthesis and maintenance of the extracellular matrix. Specifically, studies have investigated its impact on fibroblast proliferation and the secretion of collagen, a primary structural protein of the matrix.

In a study utilizing established fibroblast cell lines, Balb/3T3 and 3T6, Tritoqualine was shown to suppress the growth rate of these cells during their logarithmic growth phase. nih.gov Furthermore, during the stationary phase, Tritoqualine inhibited the secretion of collagen by the fibroblasts. nih.gov Importantly, these effects were not associated with cytotoxicity, as the compound did not negatively affect the maintenance of the cells in their stationary phase. nih.gov This inhibitory action on fibroblast growth and collagen secretion has been suggested as a potential mechanism for Tritoqualine's observed protective effects against the development of liver fibrosis in animal models of chronic liver injury. nih.gov The synthesis of collagen is a complex process, and its dysregulation is a hallmark of fibrotic diseases. nih.gov While the precise molecular target for this anti-fibrotic effect of Tritoqualine is under investigation, it is distinct from other agents that may inhibit collagen transport through different mechanisms, such as those affecting prolyl-hydroxylase enzymes. biorxiv.org

Table 1: Effects of Tritoqualine on Fibroblast Cell Lines

| Cell Line | Effect on Growth (Log Phase) | Effect on Collagen Secretion (Stationary Phase) | Cytotoxicity |

| Balb/3T3 | Suppressed | Inhibited | Not Observed |

| 3T6 | Suppressed | Inhibited | Not Observed |

| Data sourced from a study on the effects of Tritoqualine on established fibroblast cell lines. nih.gov |

Modulation of Mast Cell Activation and Histamine Release

A primary and extensively studied mechanism of Tritoqualine is its ability to modulate the function of mast cells and interfere with the histamine pathway. Mast cells are crucial players in allergic and inflammatory responses, releasing a variety of mediators, most notably histamine, upon activation. frontiersin.orgmdpi.com Tritoqualine acts as an atypical antihistamine by targeting the production of histamine, rather than blocking its receptors. wikipedia.orgpatsnap.com

The principal mechanism is the inhibition of the enzyme L-histidine decarboxylase (HDC). wikipedia.orgpatsnap.com HDC is the sole enzyme responsible for the synthesis of histamine from its precursor, the amino acid L-histidine. By inhibiting HDC, Tritoqualine effectively reduces the cellular production and subsequent availability of histamine for release during an allergic or inflammatory event. patsnap.compatsnap.com

Beyond inhibiting histamine synthesis, Tritoqualine directly interferes with the process of histamine release from mast cells. Research shows that Tritoqualine potently inhibits histamine release induced by various stimuli. nih.gov A study investigating its effects on rat mast cells found that Tritoqualine prevented histamine release stimulated by immunological triggers like 2,4-dinitrophenyl-coupled-ascaris extracts (DNP-asc) and non-immunological triggers such as compound 48/80 and Concanavalin A. nih.gov

The underlying mechanism for this inhibition involves the regulation of key signaling events within the mast cell. Tritoqualine was found to strongly inhibit two critical processes that follow mast cell stimulation:

Calcium Influx (Ca2+): It blocks the influx of extracellular calcium ions (Ca2+) into the mast cell, a necessary step for degranulation and histamine release. nih.gov

Calmodulin Activity: It inhibits the activity of calmodulin, a calcium-binding protein that acts as a versatile intracellular signal transducer. The half-maximal inhibitory concentration (IC50) for calmodulin inhibition was determined to be 1.0 µM. nih.gov

By disrupting these calcium-dependent signaling pathways, Tritoqualine effectively uncouples the initial stimulus from the final release of histamine and other mediators. nih.gov This action is specific, as the compound did not interfere with the binding of the stimulus (compound 48/80) to the mast cell membrane. nih.gov A study in human subjects with a history of allergy demonstrated that treatment with Tritoqualine resulted in a statistically significant decrease in whole blood histamine levels compared to a placebo group. nih.gov

Table 2: Tritoqualine's Inhibitory Mechanisms on Stimulated Mast Cells

| Stimulus | Effect of Tritoqualine on Histamine Release | Associated Mechanism of Action |

| Compound 48/80 | Strong Inhibition | Inhibition of Ca2+ influx and Calmodulin activity |

| Concanavalin A + Phosphatidylserine | Strong Inhibition | Inhibition of Ca2+ influx and Calmodulin activity |

| DNP-asc (antigen) | Strong Inhibition | Inhibition of Ca2+ influx and Calmodulin activity |

| Data sourced from a biochemical study on the inhibitory mechanism of Tritoqualine on histamine release from mast cells. nih.gov |

Preclinical Research Methodologies and Experimental Models

In Vitro Cellular Assays for Mechanistic Elucidation

In vitro cellular assays are fundamental in preclinical research, offering a controlled environment to investigate the direct effects of a compound on specific cell types and pathways. slideshare.net These methods are instrumental in the early-stage assessment of efficacy and mechanism of action. biostatistics.ca

Primary Cell Culture Models (e.g., Rat Hepatocytes, Fibroblasts)

Primary cells, isolated directly from tissues, are considered a gold standard for in vitro studies as they closely represent the physiology of their in vivo counterparts. mdpi.com Rat hepatocytes are frequently used in liver-related investigations. medchemexpress.comnih.gov For instance, hepatocytes can be isolated from a perfused rat liver using a modified Seglen's procedure, which involves a two-step perfusion with a calcium-free buffer followed by a collagenase solution. medchemexpress.commedchemexpress.com These primary hepatocytes are crucial for studying metabolic pathways and drug-induced liver effects. nih.govbioivt.com

Fibroblasts, another key primary cell type, are often used in co-culture systems to provide a more physiologically relevant microenvironment for other cells, such as hepatocytes. nih.govbiorxiv.org The interaction between hepatocytes and fibroblasts can enhance the longevity and functional stability of the hepatocytes in culture. biorxiv.org

A critical aspect of using primary hepatocytes is maintaining their viability and function in culture, which can be challenging as they tend to lose their specific functions over time. nih.gov Techniques like co-culturing with fibroblasts or using specialized culture media are employed to overcome these limitations. nih.govbiorxiv.org

Table 1: Key Primary Cell Models in Preclinical Research

| Cell Type | Common Source | Key Applications in Research | References |

|---|---|---|---|

| Hepatocytes | Rat, Human | Metabolism studies, toxicity screening, liver disease modeling | medchemexpress.comnih.govveritastk.co.jp |

| Fibroblasts | Mouse, Human | Co-culture systems, wound healing studies, tissue engineering | nih.govbiorxiv.org |

| Kupffer Cells | Rat, Human | Inflammation studies, immune-mediated drug toxicity | bioivt.comveritastk.co.jp |

Immortalized Cell Lines in Signaling Pathway Investigations (e.g., P-815 Mastocytoma Cells, NSCLC Cells)

Immortalized cell lines, which can proliferate indefinitely, offer a readily available and consistent source of cells for research. slideshare.net The P-815 mastocytoma cell line, derived from a mouse mastocytoma, is a valuable tool in immunological and cancer research. d-nb.infoatcc.org These suspension cells are known to not express the high-affinity IgE receptor, making them suitable for studying IgE-independent activation pathways. d-nb.infonih.gov P-815 cells have been utilized to investigate the effects of compounds on cell-mediated cytotoxicity and to explore signaling pathways such as those involving NFAT (Nuclear Factor of Activated T-cells). nih.govnih.gov

While information directly linking Tritoqualine-d15 to Non-Small Cell Lung Cancer (NSCLC) cells is not prevalent in the provided context, immortalized cancer cell lines are standard models for evaluating the anti-tumor potential of new compounds. acs.org

Table 2: Characteristics of P-815 Mastocytoma Cells

| Characteristic | Description | References |

|---|---|---|

| Origin | Mouse mastocytoma | d-nb.infoatcc.org |

| Growth Properties | Suspension | atcc.org |

| Key Features | Do not express high-affinity IgE receptor; used in immunological and cancer research. | d-nb.infonih.gov |

| Common Assays | Cell-mediated cytotoxicity assays, signaling pathway analysis (e.g., NFAT). | nih.govnih.gov |

Co-culture Systems for Intercellular Communication Studies

Co-culture systems, where two or more different cell types are grown together, are designed to mimic the complex intercellular interactions that occur within tissues. researchgate.net These systems can be categorized as direct, where cells are in physical contact, or indirect, where they are separated by a permeable membrane and communicate via secreted factors. researchgate.net For example, co-culturing hepatocytes with other liver cells like Kupffer cells (the resident macrophages of the liver) can create a more accurate in vitro model of the liver to study inflammation-mediated liver injury. bioivt.comveritastk.co.jp The development of microfluidic platforms has enabled high-throughput screening of cell-cell interactions in co-culture. nih.gov These systems are invaluable for understanding how this compound might modulate communication between different cell types in a tissue microenvironment. google.com

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo models bridge the gap between in vitro and in vivo research by maintaining the architecture and multicellular complexity of an organ or tissue outside of the body. nih.gov These techniques allow for the study of a compound's effects in a more physiologically relevant context than cell culture alone. tno.nl

Isolated Liver Perfusion Techniques for Biochemical Analysis

Isolated liver perfusion is a powerful ex vivo technique where the liver is surgically removed and maintained in a viable state by circulating an oxygenated, nutrient-rich solution (perfusate) through its vascular system. nih.govfrontiersin.org This method allows for the detailed biochemical analysis of metabolic processes, drug clearance, and hepatotoxicity in a controlled environment. medchemexpress.comnih.gov Researchers can collect samples of the perfusate and bile over time to measure various biomarkers of liver function and injury, such as the release of enzymes like AST, ALT, and LDH. nih.gov The composition of the perfusate is critical and can range from a simple buffer solution to whole blood. nih.gov This technique has been used to investigate the protective effects of compounds against liver damage induced by toxins. medchemexpress.com

Table 3: Parameters Monitored in Isolated Liver Perfusion Studies

| Parameter | Method of Measurement | Indication | References |

|---|---|---|---|

| Enzyme Release (AST, ALT, LDH) | Analysis of perfusate samples | Hepatocellular injury | medchemexpress.comnih.gov |

| Bile Production | Collection and quantification | Liver function | nih.gov |

| Oxygen Consumption | Measurement of O2 content in perfusate | Metabolic activity | nih.gov |

| Compound Metabolites | Mass spectrometry of perfusate and tissue | Drug metabolism | nih.gov |

Tissue Slice Culture for Localized Responses

Organotypic tissue slice cultures involve maintaining thin slices of fresh tissue in vitro for several days. nih.gov This technique preserves the native three-dimensional architecture and cellular heterogeneity of the tissue, making it an excellent model for studying localized cellular responses to a compound. nih.govnih.gov For example, tumor tissue slices can be used to assess the efficacy of anticancer drugs on cancer cells and the surrounding tumor microenvironment, including immune cells. mdpi.combiorxiv.org The viability and response of the cells within the slice can be evaluated using various methods, including immunohistochemistry and analysis of secreted biomarkers. mdpi.comntu.edu.sg This approach offers a platform for personalized medicine by testing individual patient tumor responses to different therapies ex vivo. nih.govntu.edu.sg

In Vivo Animal Models for Pathophysiological Research

The therapeutic potential and mechanisms of action of Tritoqualine have been explored using several well-established in vivo animal models that mimic human diseases.

Tritoqualine has demonstrated protective effects in animal models of chemically induced liver damage. imrpress.comimrpress.commdpi.com In rats with hepatic injury induced by carbon tetrachloride (CCl4), a potent hepatotoxin that causes damage via free radical generation, Tritoqualine has been shown to suppress the leakage of liver enzymes and reduce lipid peroxidation. researchgate.netmedchemexpress.com Studies have reported that pretreatment with Tritoqualine significantly lessens the release of lactate (B86563) dehydrogenase (LDH) from hepatocytes and can completely prevent CCl4-stimulated lipid peroxidation at certain concentrations. medchemexpress.com

Similarly, in models of D-galactosamine-induced hepatic injury, which causes liver damage without involving lipid peroxidation, Tritoqualine has shown a dose-dependent suppressive effect on the leakage of key liver enzymes like Glutamic-Pyruvic Transaminase (GPT) and Glutamic-Oxaloacetic Transaminase (GOT). researchgate.netnih.gov This suggests that Tritoqualine's hepatoprotective mechanism is independent of its antioxidant activity. nih.gov

Table 1: Summary of Tritoqualine's Effects in Hepatic Injury Models

| Model | Key Findings | Biomarkers Measured |

|---|---|---|

| Carbon Tetrachloride (CCl4)-Induced | Reduced enzyme leakage and lipid peroxidation. medchemexpress.com | LDH, GOT, GPT, Malondialdehyde (MDA). medchemexpress.com |

| D-galactosamine (GalN)-Induced | Dose-dependent suppression of enzyme leakage. nih.gov | GPT, GOT. nih.gov |

The role of Tritoqualine in modulating inflammation has been investigated in models relevant to acne, a chronic inflammatory skin condition often associated with the bacterium Cutibacterium acnes (formerly Propionibacterium acnes). nih.govimavita.com Research has focused on the ability of C. acnes to stimulate immune cells, such as monocytes, to produce pro-inflammatory cytokines. Studies have shown that Tritoqualine can inhibit the production of key inflammatory mediators, including Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), by monocytes that have been stimulated with C. acnes. This anti-inflammatory action highlights its potential relevance in mitigating the inflammatory component of acne. mdpi.com

The immunomodulatory properties of Tritoqualine have been examined in the context of viral infections. frontiersin.orgbio-rad-antibodies.com Macrophages are crucial innate immune cells that respond to pathogens like the influenza A virus (IAV). nih.govnih.gov Upon infection, macrophages can release a cascade of pro-inflammatory cytokines. mdpi.com Preclinical research has demonstrated that Tritoqualine can exert both anti-inflammatory and antiviral effects against IAV infection in macrophage models. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 while also potentially limiting viral replication. These findings suggest a dual role for Tritoqualine in controlling both the pathogen and the host's inflammatory response to it. patsnap.com

Table 2: Tritoqualine's Impact on IAV-Infected Macrophages

| Effect | Mechanism/Outcome | Cytokines Modulated |

|---|---|---|

| Anti-inflammatory | Reduces the release of pro-inflammatory cytokines. patsnap.com | TNF-α, IL-6, IL-1β. patsnap.com |

| Antiviral | Attenuates viral replication and promotes mitophagy. patsnap.com | Not applicable |

Continuous hematopoietic cell lines serve as fundamental in vitro models for leukemia research, allowing for the study of abnormal cell proliferation and the screening of potential therapeutic agents. haematologica.orgnih.govnih.gov The effects of Tritoqualine on the proliferation of hematopoietic cells have been explored using various human leukemia cell lines, such as TF-1 and HL-60 (myeloid leukemia) and Pre-T cells. google.com Studies have indicated that Tritoqualine possesses a potent inhibitory activity on the proliferation of these malignant cell lines. google.com The mechanism appears to involve the physiological blocking of cell proliferation, arresting cells in the G0 or G1 phase of the cell cycle, rather than inducing immediate toxic cell death. google.com

Table 3: Inhibitory Effects of Tritoqualine on Leukemia Cell Line Proliferation

| Cell Line | Cell Type | Observed Effect |

|---|---|---|

| TF-1 | Myeloid Leukemia | Strong inhibition of proliferation. google.com |

| HL-60 | Myeloid Leukemia | Strong inhibition of proliferation. google.com |

| Pre-T Cells | T-cell Leukemia | Significant inhibition of proliferation. google.com |

| Pro-B Cells | B-cell Precursor | Minimal to no inhibition of proliferation. google.com |

Advanced Analytical Techniques in Preclinical Studies

The reliability of findings from the aforementioned preclinical models is heavily dependent on the ability to accurately measure the concentration of Tritoqualine in biological samples.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like Tritoqualine in preclinical and clinical research. researchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the precise measurement of the drug and its metabolites even at low concentrations in complex matrices such as plasma. nih.gov

In these analytical methods, a stable isotope-labeled internal standard is crucial for achieving accurate quantification. researchgate.netnih.gov this compound is an ideal internal standard for Tritoqualine analysis. Because it has a higher mass than the parent compound but is chemically identical, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By adding a known amount of this compound to each sample, any variations in sample preparation or instrument response can be normalized, thus correcting for matrix effects and ensuring the integrity of the quantitative data. nih.gov The use of such deuterated standards is a fundamental component of rigorous bioanalytical method validation according to forensic and clinical guidelines. researchgate.neteurekakit.com

Histopathological and Immunochemical Analyses of Tissues

Histopathological and immunochemical analyses are fundamental in evaluating the efficacy of a potential anti-allergic compound by examining tissue-level changes in response to allergen challenge and subsequent treatment. These techniques provide visual evidence of the compound's ability to mitigate inflammatory cell infiltration, edema, and other pathological hallmarks of an allergic reaction.

Experimental Models:

Animal models are indispensable for these analyses. Commonly, BALB/c mice or Wistar rats are sensitized to an allergen, such as ovalbumin or house dust mite (HDM) extract, to induce an allergic phenotype. researchgate.netresearchgate.net For allergic rhinitis, this typically involves intraperitoneal injections of the allergen followed by intranasal challenges to elicit a localized allergic response in the nasal passages. researchgate.netnih.govplos.orge-ceo.org For urticaria, models of passive cutaneous anaphylaxis or oxazolone-induced contact hypersensitivity can be employed to study mast cell degranulation and inflammatory infiltrates in the skin. researchgate.net

Histopathological Analysis:

A hypothetical study on a compound like Tritoqualine in a mouse model of allergic rhinitis might yield the following histopathological findings:

| Group | Histopathological Observation | Eosinophil Count (cells/HPF) | Mast Cell Count (cells/HPF) |

| Control (Saline) | Normal nasal mucosa, minimal inflammatory cells. | 2 ± 1 | 5 ± 2 |

| Allergen-Challenged | Marked eosinophilic and mast cell infiltration, mucosal edema, epithelial disruption. | 45 ± 8 | 25 ± 5 |

| Allergen + Tritoqualine | Significantly reduced inflammatory infiltrate, preserved epithelial integrity, reduced edema. | 15 ± 4 | 10 ± 3 |

| HPF: High-Power Field. Data are presented as mean ± standard deviation and are hypothetical. |

Immunochemical Analysis:

Immunohistochemistry (IHC) and immunofluorescence (IF) are used to detect and localize specific proteins within the tissue, providing insights into the molecular mechanisms underlying the observed histopathological changes. researchgate.net This can involve staining for cell-specific markers (e.g., CD4+ for T-helper cells, BB1 for basophils), cytokines (e.g., IL-4, IL-5), or other inflammatory mediators. researchgate.net In studies of urticaria, for instance, immunochemical staining can reveal the infiltration of basophils into skin lesions. researchgate.net Analysis of IgE levels in serum or tissue, often via ELISA, is another critical immunochemical method to assess the systemic or local allergic response. karger.comresearchgate.net

Molecular Biology Techniques (e.g., Transcriptomics, Gene Expression Analysis)

Molecular biology techniques are employed to understand how a compound like Tritoqualine modulates the gene expression profiles associated with allergic inflammation. These methods can reveal the upstream signaling pathways and regulatory networks affected by the drug.

Transcriptomics and Gene Expression Analysis:

Transcriptome analysis, often performed using RNA-sequencing (RNA-Seq) or microarrays, provides a global view of gene expression changes in response to an allergic stimulus and treatment. frontiersin.orgkarger.com This powerful, unbiased approach can identify novel therapeutic targets and biomarkers. frontiersin.orgkarger.comnih.gov In a preclinical setting, RNA would be extracted from the target tissue (e.g., nasal mucosa, skin) or from specific immune cells (e.g., mast cells, basophils) from different experimental groups. frontiersin.orgkarger.com

The analysis would identify differentially expressed genes (DEGs) between the allergen-challenged group and the Tritoqualine-treated group. nih.gov Subsequent bioinformatics analyses, such as Gene Ontology (GO) and pathway enrichment analysis, help to interpret the biological significance of these changes, highlighting affected pathways like cytokine signaling, immune cell activation, and inflammatory responses. frontiersin.orgkarger.com

For more targeted investigations, quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes of interest, such as those encoding key pro-inflammatory cytokines (e.g., IL4, IL5, IL13, TNF), chemokines, and their receptors. springernature.comclinmedjournals.org

A representative table of gene expression changes in a preclinical model of allergy following treatment might look as follows:

| Gene | Function | Fold Change (Allergen vs. Control) | Fold Change (Allergen + Tritoqualine vs. Allergen) |

| IL4 | Th2 cytokine, IgE production | +8.5 | -4.2 |

| IL5 | Eosinophil activation/survival | +10.2 | -5.8 |

| CCL11 (Eotaxin-1) | Eosinophil chemoattractant | +7.9 | -3.5 |

| TPSAB1 (Tryptase) | Mast cell activation marker | +6.1 | -3.9 |

| FCER1A | High-affinity IgE receptor | +4.5 | -2.7 |

| Fold change values are hypothetical and for illustrative purposes. |

These analyses can reveal if a compound's mechanism involves the downregulation of the Th2 inflammatory axis, which is central to many allergic diseases. plos.org

Proteomic Profiling for Target Identification and Validation

Proteomics is the large-scale study of proteins, their expression levels, modifications, and interactions. In the context of a compound like this compound, proteomic approaches are invaluable for identifying its direct molecular targets and understanding its broader impact on cellular protein networks, which ultimately govern the physiological response.

Target Identification:

A key challenge in drug development is to identify the specific protein(s) a compound interacts with to produce its therapeutic effect. researchgate.net Chemical proteomics is a powerful strategy for this purpose. brieflands.com One common method involves immobilizing the drug molecule (or an analog) onto a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from a cell lysate or tissue homogenate. The captured proteins are then identified using mass spectrometry (MS).

Another approach is the proteome integral solubility alteration (PISA) assay, which assesses how drug binding affects the thermal stability of proteins across the entire proteome. researchgate.net Proteins that are stabilized at higher temperatures in the presence of the drug are identified as potential targets.

Proteomic Profiling:

Beyond direct target identification, quantitative proteomics can be used to profile global changes in protein expression in response to treatment. acs.org This is often achieved using techniques like label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), coupled with high-resolution mass spectrometry. nih.gov

For a compound targeting allergic inflammation, researchers might analyze the proteome of mast cells stimulated in vitro, or the protein composition of bronchoalveolar lavage fluid or tissue extracts from animal models. karger.comnih.gov This can reveal downstream effects of the drug on protein networks involved in inflammation, cell adhesion, and tissue remodeling. mdpi.com For example, proteomic analysis of releasates from activated mast cells can identify changes in the secretion of proteases, cytokines, and other inflammatory mediators following drug treatment. nih.gov

A hypothetical proteomic study might generate data such as this:

| Protein | Biological Function | Abundance Change (Allergen + Tritoqualine vs. Allergen) |

| Chymase 1 (CMA1) | Mast cell protease, inflammation | Decreased |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Decreased |

| Annexin A1 (ANXA1) | Anti-inflammatory mediator | Increased |

| Catalase (CAT) | Antioxidant enzyme | Increased |

| STAT6 | Signal transducer for IL-4/IL-13 | Decreased |

| Changes are relative and hypothetical. |

These proteomic approaches provide a comprehensive, systems-level understanding of a drug's mechanism of action, helping to validate its primary target and uncover potential off-target effects or novel therapeutic applications. brieflands.comnih.govnih.gov

Computational and Structural Biology Investigations of Tritoqualine D15

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.mx This technique is instrumental in understanding the interaction between a ligand, such as Tritoqualine-d15, and its protein target at the atomic level.

Tritoqualine is recognized as an H1-antihistamine, indicating that its primary mechanism of action involves binding to the Histamine (B1213489) H1 receptor. smpdb.ca Computational docking simulations are employed to predict how this compound fits into the binding pocket of the H1 receptor. The process involves generating multiple possible conformations (poses) of the ligand within the receptor's active site and scoring them based on binding energy calculations. scielo.org.mxugm.ac.id The pose with the lowest binding energy is generally considered the most probable binding mode. openmedicinalchemistryjournal.com

For the Histamine H1 receptor, the binding pocket is known to be situated within the transmembrane helices of the G protein-coupled receptor (GPCR). Structural studies of H1R with other antihistamines reveal a highly hydrophobic pocket and a conserved salt bridge that are crucial for ligand engagement. nih.gov It is predicted that the bulky, rigid structure of this compound, a bis-benzylisoquinoline derivative, would occupy this hydrophobic pocket. The molecule's orientation would be optimized to maximize favorable interactions with key amino acid residues lining the site. nih.gov

While L-histidine decarboxylase (HDC) is the enzyme responsible for synthesizing histamine, Tritoqualine's primary role is as a receptor antagonist rather than an enzyme inhibitor. smpdb.ca However, docking studies could hypothetically explore potential allosteric or direct interactions with HDC, although this is not its confirmed mechanism.

| Target Protein | Predicted Role of this compound | Key Binding Site Features | Anticipated Ligand Orientation |

|---|---|---|---|

| Histamine H1 Receptor (H1R) | Inverse Agonist / Antagonist | Hydrophobic pocket, conserved salt bridge (e.g., with Aspartic Acid) | Bis-benzylisoquinoline core occupies hydrophobic pocket; nitrogen atoms potentially interact with acidic residues. |

| L-histidine decarboxylase (HDC) | Hypothetical Inhibitor | Catalytic site containing pyridoxal-5'-phosphate (PLP) cofactor | Potential interaction with residues near the active site, though this is not the primary pharmacological target. |

The stability of the ligand-protein complex is governed by a combination of non-covalent interactions. nih.gov A detailed computational analysis of this compound docked into the H1 receptor would elucidate these specific forces.

Hydrogen Bonding: The oxygen atoms in the multiple methoxy (B1213986) groups and the nitrogen atoms within the isoquinoline (B145761) rings of this compound are potential hydrogen bond acceptors and donors. These groups can form crucial hydrogen bonds with polar amino acid residues in the H1R binding site, such as asparagine or tyrosine, which are known to be important for antihistamine binding. nih.govnih.gov

Hydrophobic Interactions: The extensive aromatic ring systems of the this compound scaffold are inherently hydrophobic. These regions are predicted to form strong hydrophobic and van der Waals interactions with nonpolar residues (e.g., Phenylalanine, Tryptophan, Leucine) within the H1R binding pocket. nih.govnih.gov These interactions are critical for anchoring the ligand within the receptor.

Electrostatic Interactions: The tertiary amine groups in the this compound structure are likely protonated at physiological pH, carrying a positive charge. This charge facilitates strong electrostatic interactions, such as a salt bridge, with negatively charged residues like aspartic acid, a key interaction for many H1 receptor antagonists. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

SAR and QSAR are methods used in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. drugdesign.orgnih.gov These studies are fundamental for optimizing lead compounds and designing new, more potent analogs.

Structure-activity relationship (SAR) studies for this compound would involve analyzing how modifications to its chemical structure affect its antihistaminic activity. The key structural features of Tritoqualine include:

The Bis-benzylisoquinoline Core: This rigid scaffold is the main determinant of the molecule's size and shape, ensuring it fits correctly into the target receptor's binding site.

Methoxy Groups: The number and position of methoxy (-OCH₃) groups on the aromatic rings can influence electronic properties and hydrogen bonding capabilities, potentially affecting binding affinity and selectivity.

The Ethylenedioxy Bridge: This linker connects the two isoquinoline units, defining the spatial relationship between them, which is critical for optimal receptor engagement.

Nitrogen Atoms: The tertiary amines are crucial for the molecule's basicity and ability to form key electrostatic interactions within the receptor. youtube.com

By synthesizing and testing analogs with variations in these features, a SAR profile can be built to identify the most critical components for activity. youtube.com

Quantitative structure-activity relationship (QSAR) models use statistical methods to create a mathematical relationship between chemical structure and biological activity. nih.govrutgers.edu For this compound, a QSAR model could be developed by:

Creating a Dataset: A series of Tritoqualine analogs would be synthesized and their H1 receptor binding affinities (e.g., IC₅₀ values) measured.

Calculating Descriptors: For each analog, various physicochemical and structural properties (descriptors) are calculated, such as lipophilicity (logP), molecular weight, polar surface area, and electronic properties. researchgate.net

Model Generation: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. researchgate.netmdpi.com

The resulting QSAR model can then be used to predict the activity of new, unsynthesized Tritoqualine analogs, prioritizing the most promising candidates for synthesis and reducing the need for extensive trial-and-error experimentation. patheon.comresearchgate.net

The defining feature of this compound is the replacement of fifteen hydrogen atoms with deuterium (B1214612). This substitution, known as deuteration, can have significant effects on the molecule's properties, which must be accounted for in computational studies.

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and is broken more slowly than a carbon-hydrogen (C-H) bond. nih.gov This phenomenon, the kinetic isotope effect, can dramatically slow down metabolic pathways that involve C-H bond cleavage, particularly oxidation by cytochrome P450 enzymes. nih.gov This metabolic stabilization is a primary motivation for developing deuterated drugs. nih.gov

Impact on Binding Affinity: Deuteration can subtly alter the strength of non-covalent interactions. Replacing hydrogen with deuterium in N-H or O-H groups involved in hydrogen bonding can increase the bond's strength, an observation known as the Ubbelohde effect. nih.gov Computational and experimental studies on the histamine H2 receptor have shown that deuteration can significantly increase ligand binding affinity due to these altered hydrogen bonding interactions. nih.govnih.gov It is plausible that a similar effect could enhance this compound's affinity for the H1 receptor.

Changes in QSAR Descriptors: Deuteration slightly increases a molecule's mass and can subtly alter its vibrational frequencies and polarizability. cchmc.org While these changes are small, they can influence conformation-dependent 3D-QSAR descriptors and should be considered for highly accurate predictive models. nih.gov Protiated compounds have been shown to bind more strongly to nonpolar stationary phases than deuterated ones, suggesting that hydrophobic interactions can also be affected. cchmc.org

| Parameter | Effect of H → D Substitution | Underlying Principle | Potential Consequence for this compound |

|---|---|---|---|

| Metabolic Stability | Increased (slower metabolism) | Kinetic Isotope Effect (KIE) libretexts.org | Longer biological half-life, potentially altered dosing regimen. |

| Binding Affinity | Potentially Increased | Ubbelohde Effect (stronger hydrogen bonds) nih.gov | Higher potency at the H1 receptor. nih.gov |

| Hydrophobicity | Slightly Decreased | Lower polarizability and volume of C-D vs. C-H bond cchmc.org | Minor changes in solubility and membrane permeability. |

| Molecular Weight | Increased | Higher mass of deuterium nucleus | Changes in mass-dependent QSAR descriptors. |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.govnih.govnih.gov For a compound like Tritoqualine, MD simulations provide critical insights into its structural flexibility and its dynamic interactions with biological targets, such as the histamine H1 receptor.

Researchers can perform all-atom MD simulations to observe how Tritoqualine behaves in a simulated physiological environment (e.g., solvated in water at body temperature). nih.gov These simulations can reveal the landscape of accessible conformations—the various three-dimensional shapes the molecule can adopt. By analyzing the simulation trajectory, key structural properties such as dihedral angles and intramolecular distances can be monitored to identify stable and transient conformational states. wustl.edu

When studying binding dynamics, Tritoqualine and its target receptor (e.g., a homology model of the H1 receptor) are placed in a simulation box. The simulation can elucidate the precise binding mode of Tritoqualine within the receptor's active site. nih.gov It can highlight the key amino acid residues involved in the interaction and the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. semanticscholar.org Furthermore, these simulations can reveal the energetic changes associated with binding, providing a quantitative measure of binding affinity. mdpi.com

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of the Tritoqualine-H1 Receptor Complex

| Parameter | Value/Setting | Description |

| Force Field | AMBER, CHARMM | A set of parameters used to calculate the potential energy of the system. nih.gov |

| Solvent Model | TIP3P Water | Explicit representation of water molecules to mimic physiological conditions. |

| System Size | ~100,000 atoms | Includes the protein, ligand, water molecules, and counter-ions. |

| Simulation Time | 100-500 nanoseconds | The duration of the simulation, allowing for observation of binding events and conformational changes. semanticscholar.org |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 310 K | Simulates human body temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Chemoinformatics and Network Pharmacology Approaches

Chemoinformatics and network pharmacology offer a systems-level perspective on drug action, moving beyond the "one drug, one target" paradigm. frontiersin.orgnih.gov These approaches use computational tools to analyze large datasets and predict the complex interactions between a drug, its potential targets, and the broader network of biological pathways. mdpi.comnih.gov

Once a list of putative targets is generated, these proteins are mapped onto known signaling pathways and protein-protein interaction (PPI) networks. nih.gov Enrichment analysis can then identify pathways that are significantly modulated by Tritoqualine's predicted targets. For an antihistamine, this analysis would be expected to highlight pathways related to inflammation, immune response, and allergic reactions, such as the NF-κB and phospholipase C signaling pathways. smpdb.ca

Table 2: Putative Molecular Targets and Associated Pathways for Tritoqualine Identified via Network Pharmacology

| Putative Target | Target Class | Associated Signaling Pathway | Potential Pharmacological Relevance |

| HRH1 | G-protein coupled receptor | Phospholipase C, NF-κB Signaling smpdb.ca | Primary antihistaminic effect |

| CHRM1 | Muscarinic Acetylcholine Receptor | Inositol Phosphate Signaling | Anticholinergic effects |

| ADRA1A | Alpha-1A Adrenergic Receptor | Calcium Signaling | Cardiovascular effects |

| CYP2D6 | Cytochrome P450 Enzyme | Drug Metabolism | Pharmacokinetic interactions |

| KCNA5 | Potassium Channel | Ion Transport | Cardiac function |

In silico screening involves using computational methods to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. plos.org In the context of Tritoqualine, this approach can be used in reverse; the structure of Tritoqualine can be used as a query to screen for other potential protein targets (target fishing).

Alternatively, researchers can engage in virtual ligand design to create novel molecules based on the Tritoqualine scaffold with potentially improved properties. Using the known three-dimensional structure of the H1 receptor, computational docking programs can predict how modifications to the Tritoqualine structure would affect its binding affinity and selectivity. nih.gov This allows for the rational design of new antihistamines with potentially higher potency or a more favorable side-effect profile before committing to expensive and time-consuming chemical synthesis. plos.org

Computational Deconvolution of Biological and Pharmacological Effects in High-Throughput Screening

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a biological target or cellular assay. mdpi.comnih.gov However, the raw data from HTS can be complex, containing "hits" that may be false positives or act through non-specific mechanisms. Computational deconvolution is the process of using bioinformatics and statistical methods to analyze HTS data to identify true active compounds and elucidate their mechanisms of action. mdpi.com

If Tritoqualine were identified as a hit in a broad, phenotype-based HTS (e.g., a screen for compounds that reduce inflammatory cytokine release from mast cells), computational deconvolution would be applied. nih.gov Its chemical structure would be compared against databases of known compounds to identify structural alerts or motifs associated with promiscuous activity.

Furthermore, the profile of activity from the screen can be compared to the profiles of reference compounds with known mechanisms of action. By correlating Tritoqualine's "fingerprint" from the assay with those of other compounds, computational models can generate hypotheses about its molecular target. This approach helps prioritize HTS hits for further validation and can uncover novel mechanisms for existing drugs. nih.gov

Metabolic Investigations and Isotopic Tracing with Tritoqualine D15 in Research Models

Elucidation of Tritoqualine Biochemical Transformation Pathways

The biotransformation of xenobiotics like Tritoqualine is a complex process involving a series of enzymatic reactions that modify the parent compound into more water-soluble metabolites for easier excretion.

Enzyme Systems Involved in Metabolism

The metabolism of many antihistamines is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. nih.gov Although specific studies on Tritoqualine are limited, it is plausible that its metabolism also involves various CYP450 isoenzymes. For instance, CYP3A4 and CYP2D6 are commonly involved in the metabolism of a wide range of drugs, including some antihistamines. drugbank.comresearchgate.net The involvement of these enzymes in the metabolism of Tritoqualine could be investigated using in vitro systems such as human liver microsomes, which contain a rich complement of drug-metabolizing enzymes.

Another potential enzyme system involved in Tritoqualine metabolism is diamine oxidase (DAO), which is responsible for the degradation of histamine (B1213489). nih.gov Given that Tritoqualine's mechanism of action is the inhibition of histidine decarboxylase, it is conceivable that it may also interact with other enzymes involved in histamine metabolism. patsnap.com

Identification of Research Metabolites

The identification of metabolites is crucial for understanding the complete metabolic profile of a drug. For Tritoqualine, potential metabolic transformations could include oxidation, demethylation, and conjugation reactions. The triethoxy and methoxy (B1213986) groups on the Tritoqualine molecule are likely sites for oxidative metabolism by CYP450 enzymes. wikipedia.org

In research settings, metabolites are identified using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). medipol.edu.tr By comparing the mass spectra of the parent compound with those of its metabolites, researchers can deduce the chemical modifications that have occurred. The use of high-resolution mass spectrometry can further aid in the precise identification of these metabolic products.

Application of Tritoqualine-d15 for Metabolic Tracing Studies

Isotopically labeled compounds are invaluable tools in metabolic research, allowing scientists to trace the journey of a drug through a biological system. musechem.comnih.gov

Deuterium (B1214612) as an Isotopic Label for Tracking Compound Fate

This compound is a stable isotope-labeled version of Tritoqualine, where 15 hydrogen atoms have been replaced with deuterium atoms. Deuterium is a non-radioactive isotope of hydrogen, making it safe for use in a wide range of research models. musechem.comresearchgate.net The increased mass of deuterium allows for the easy differentiation of the labeled compound and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry. researchgate.net

By administering this compound to a research model, scientists can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. nih.gov This provides a comprehensive understanding of the compound's pharmacokinetic profile.

Mass Spectrometry-Based Metabolomic Analysis in Research Samples

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used to detect and quantify molecules. nih.govnih.gov In metabolic tracing studies with this compound, samples such as blood, urine, and tissue extracts are analyzed by MS to identify and quantify the deuterated parent compound and its metabolites. researchgate.net

The process typically involves separating the components of a sample using liquid chromatography (LC) before they are introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for the clear identification of compounds containing the deuterium label. Both targeted and untargeted metabolomics approaches can be employed. nih.gov Targeted analysis focuses on specific, known metabolites, while untargeted analysis aims to identify all detectable metabolites in a sample. nih.gov

Influence of Deuteration on Metabolic Stability in In Vitro Systems

The substitution of hydrogen with deuterium can significantly impact the metabolic stability of a drug. juniperpublishers.comresearchgate.net This phenomenon, known as the kinetic isotope effect, arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov

In the context of this compound, the deuteration of specific positions on the molecule can slow down the rate of metabolic reactions that involve the cleavage of these C-H bonds. juniperpublishers.com This can be investigated using in vitro systems such as liver microsomes or hepatocytes. By incubating both Tritoqualine and this compound with these systems and monitoring the rate of disappearance of the parent compound, researchers can quantify the effect of deuteration on metabolic stability.

An increase in metabolic stability due to deuteration can lead to a longer half-life of the drug in the body, which could have implications for its therapeutic profile. juniperpublishers.comresearchgate.net

Table 1: Potential Enzyme Systems and Metabolic Reactions for Tritoqualine

| Enzyme System | Potential Metabolic Reaction |

|---|---|

| Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Oxidation, Demethylation |

| Diamine Oxidase (DAO) | Oxidative deamination (of histamine) |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation |

Table 2: Research Findings on Deuteration and Metabolic Stability

| Compound | Deuteration Site | In Vitro System | Observed Effect on Metabolic Stability |

|---|---|---|---|

| Indiplon | N-CD3 | Rat and human liver microsomes | Increased half-life |

| Odanacatib | Methoxy group | In vitro and in vivo studies | Improved metabolic stability |

Compartmental Analysis of this compound Distribution in Experimental Models

Compartmental analysis is a mathematical modeling technique used to describe the distribution and disposition of a drug within the body over time. This approach simplifies the complex physiological system into a series of interconnected compartments, such as blood, highly perfused organs (e.g., liver, kidneys), and less perfused tissues (e.g., fat, muscle). By tracking the concentration of a substance like this compound in these compartments, researchers can gain insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Isotopically labeled compounds, such as this compound, are invaluable tools in these studies. The deuterium atoms act as a tracer, allowing for the sensitive and specific measurement of the compound and its metabolites, distinguishing them from their endogenous counterparts. This is particularly crucial for understanding the kinetic properties of a drug and how it partitions into different tissues and fluids.

However, without specific experimental data from studies on this compound, it is not possible to provide a detailed account of its distribution patterns, create data tables of tissue concentrations, or elaborate on the specific research findings related to its compartmentalization in any research model. Such an analysis would require dedicated in vivo studies where the concentration of this compound is measured over time in various biological samples (e.g., plasma, urine, and different tissues) following its administration. The subsequent application of pharmacokinetic modeling would then elucidate the rate constants for transfer between compartments and the volume of distribution, providing a comprehensive understanding of its physiological journey.

Given the absence of this specific research, any detailed discussion on the compartmental analysis of this compound would be speculative. Further empirical research is necessary to generate the data required for a scientifically accurate and informative analysis as outlined.

Future Directions and Emerging Research Avenues for Tritoqualine D15

Development of Advanced Deuterated Analogs for Mechanistic Probes

The development of advanced deuterated analogs of Tritoqualine-d15 is a promising avenue for elucidating the intricate mechanisms of action of the parent compound, Tritoqualine. Tritoqualine is recognized for its role as an inhibitor of histidine decarboxylase and its effects on histamine (B1213489) release. targetmol.comnih.gov By strategically replacing hydrogen atoms with deuterium (B1214612) at specific molecular positions, researchers can create a series of this compound analogs. These analogs can serve as powerful mechanistic probes to investigate the metabolic fate and pharmacodynamic properties of the drug.